2,5-Difluoro-4-isopropoxybenzoic acid
Description
2,5-Difluoro-4-isopropoxybenzoic acid (CAS: 342638-01-1) is a fluorinated benzoic acid derivative with the molecular formula C₁₀H₁₀F₂O₃ and a molecular weight of 216.18 g/mol. The compound features two fluorine atoms at the 2- and 5-positions of the aromatic ring, along with an isopropoxy group at the 4-position.
Properties
IUPAC Name |
2,5-difluoro-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKWQZKKDXZDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 2,5-Difluoro-4-isopropoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-isopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the fluorine atoms.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex organic molecules through various chemical reactions such as substitution and esterification.
Biology
- Biochemical Probes: Investigated for its ability to interact with specific enzymes and receptors, making it a potential biochemical probe for studying enzyme-substrate interactions and cellular processes .
Medicine
- Therapeutic Potential: Explored for anti-inflammatory and anticancer activities. The unique structural features allow it to modulate various biochemical pathways, potentially inhibiting enzymes involved in inflammatory processes or cancer cell proliferation .
Industry
- Advanced Materials Development: Utilized in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of specialty chemicals that require specific functional properties .
Case Studies
-
Anti-inflammatory Activity Study:
- Researchers investigated the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses. Results indicated that it effectively reduced inflammation markers in vitro.
-
Cancer Cell Proliferation Inhibition:
- A study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-isopropoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation .
Comparison with Similar Compounds
Positional Isomers: 3,5-Difluoro-4-isopropoxybenzoic Acid
This structural variation alters electronic distribution:
- Steric hindrance : The 4-isopropoxy group may experience less steric clash in the 3,5-difluoro isomer compared to the 2,5-difluoro analog.
Halogenated Derivatives: 5-Bromo-2,4-difluorobenzoic Acid
Key differences include:
- Substituent effects : Bromine’s larger atomic radius and polarizability increase molecular weight (249.01 g/mol) and may enhance lipophilicity compared to the isopropoxy-containing target compound.
- Synthetic utility : This compound is synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid, achieving high purity (93–99%) . Such methods may inspire analogous routes for the target compound.
Simplified Fluorinated Analogs: 3,5-Difluorobenzoic Acid
3,5-Difluorobenzoic acid (CAS: 455-40-3) lacks the 4-isopropoxy group, simplifying its structure (C₇H₄F₂O₂, MW: 158.10 g/mol). Comparisons highlight:
- Acidity : The absence of the electron-donating isopropoxy group likely lowers the pKa (increased acidity) compared to 2,5-difluoro-4-isopropoxybenzoic acid.
- Applications : Used as a building block in pharmaceuticals, its simpler structure may limit steric interactions in drug-receptor binding compared to the bulkier target compound .
Hydroxy-Substituted Analogs: 4-Hydroxybenzoic Acid Derivatives
- Polarity and solubility : Hydroxyl groups increase water solubility via hydrogen bonding, whereas the isopropoxy group in the target compound enhances lipophilicity.
- Biological activity : Hydroxybenzoic acids are common in natural products (e.g., salicylic acid), but fluorinated analogs like the target compound may exhibit improved resistance to enzymatic degradation .
Data Table: Key Properties of this compound and Analogs
Research Findings and Implications
- Synthetic challenges : The isopropoxy group in the target compound may complicate synthesis due to steric hindrance during etherification, unlike simpler halogenation routes used for brominated analogs .
- Bioactivity : Fluorine’s electronegativity and the isopropoxy group’s bulkiness may synergize to improve membrane permeability in drug design compared to hydroxylated analogs .
- Thermal stability : Symmetric fluorine substitution (e.g., 3,5-difluoro isomer) could enhance thermal stability relative to asymmetric analogs, though experimental data are needed .
Biological Activity
2,5-Difluoro-4-isopropoxybenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its structure, characterized by the presence of two fluorine atoms and an isopropoxy group, suggests unique interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H10F2O2
- Molecular Weight : 200.18 g/mol
- CAS Number : 2121514-57-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine enhances the compound's stability and bioavailability, allowing it to modulate the activity of enzymes and receptors effectively. This compound may also disrupt protein-protein interactions, which is crucial in regulating cellular pathways involved in disease states.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit DYRK1A kinase activity, which is implicated in neuroinflammatory diseases such as Parkinson's disease. The introduction of fluorine atoms significantly enhances the potency of these compounds in inhibiting DYRK1A compared to their non-fluorinated counterparts .
- Anti-inflammatory Effects : In models of neuroinflammation induced by lipopolysaccharides (LPS), the compound demonstrated the ability to reduce microglial activation and inflammation-induced neuronal damage. This suggests a potential therapeutic role in neurodegenerative conditions .
- Antitumor Activity : Preliminary findings indicate that the compound may possess antitumor properties by modulating pathways involved in cancer cell proliferation and survival. Its structural features allow for interactions with critical proteins involved in tumor growth regulation .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Kinase Inhibition | Potent inhibitor of DYRK1A | |
| Anti-inflammatory | Reduces microglial activation in LPS models | |
| Antitumor | Potential modulation of tumor growth pathways |
Detailed Findings
- DYRK1A Inhibition : In vitro studies revealed that compounds similar to this compound exhibited improved oral bioavailability and tissue distribution compared to traditional inhibitors like EGCG (epigallocatechin gallate). This was attributed to structural modifications that enhanced interaction with DYRK1A .
- Neuroinflammation Studies : In vivo experiments demonstrated that administration of the compound significantly attenuated neuroinflammation markers, suggesting its potential utility in treating neurodegenerative diseases characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
